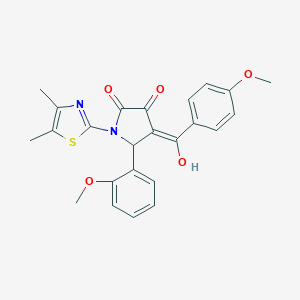![molecular formula C25H22N2O7 B265458 methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)
methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "MEPD" and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
MEPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MEPD has been shown to exhibit potent anticancer activity against various cancer cell lines. In drug discovery, MEPD has been identified as a potential lead compound for the development of novel drugs. In material science, MEPD has been used as a building block for the synthesis of various functional materials.
作用機序
The mechanism of action of MEPD is not fully understood. However, it has been suggested that MEPD exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular signaling pathways. MEPD may also interact with various cellular targets, including DNA, proteins, and enzymes.
Biochemical and Physiological Effects:
MEPD has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antiproliferative activity, and anti-inflammatory activity. MEPD may also modulate various cellular pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway.
実験室実験の利点と制限
MEPD has several advantages for lab experiments, including its high potency, selectivity, and stability. However, MEPD also has some limitations, including its low solubility, toxicity, and potential side effects.
将来の方向性
There are several future directions for the study of MEPD. These include the development of more efficient synthesis methods, the identification of cellular targets and pathways, the optimization of pharmacokinetic properties, and the evaluation of in vivo efficacy and toxicity. MEPD may also be used as a building block for the synthesis of novel compounds with improved properties and activities.
Conclusion:
In conclusion, MEPD is a chemical compound with significant potential for various applications in medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of MEPD and to develop more efficient and effective compounds based on its structure.
合成法
MEPD can be synthesized by the reaction of ethyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate with various reagents. The synthesis method involves several steps, including the preparation of starting materials, reaction conditions, and purification techniques. The yield and purity of the final product depend on the optimization of these steps.
特性
製品名 |
methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate |
|---|---|
分子式 |
C25H22N2O7 |
分子量 |
462.4 g/mol |
IUPAC名 |
methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C25H22N2O7/c1-4-33-18-11-9-16(10-12-18)22(28)20-21(15-5-7-17(8-6-15)25(31)32-3)27(24(30)23(20)29)19-13-14(2)34-26-19/h5-13,21,28H,4H2,1-3H3/b22-20+ |
InChIキー |
UGWMCTOJUIOWSA-LSDHQDQOSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)C(=O)OC)/O |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)C(=O)OC)O |
正規SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265406.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)